molecular formula C8H8O2 B1330486 3-Hydroxy-4-methylbenzaldehyde CAS No. 57295-30-4

3-Hydroxy-4-methylbenzaldehyde

Cat. No. B1330486
CAS RN: 57295-30-4
M. Wt: 136.15 g/mol
InChI Key: DHVJHJQBQKKPNB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzaldehyde is a compound that can be synthesized and utilized in various chemical reactions. While the provided papers do not directly discuss 3-Hydroxy-4-methylbenzaldehyde, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 3-Hydroxy-4-methylbenzaldehyde.

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-4-methylbenzaldehyde often involves multi-step reactions. For instance, the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives starts with the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Similarly, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde is achieved through a 9-step process starting from an acyclic, non-aromatic precursor . These methods could potentially be adapted for the synthesis of 3-Hydroxy-4-methylbenzaldehyde by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Hydroxy-4-methylbenzaldehyde has been studied using various spectroscopic techniques. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes was determined using X-ray crystallography . Density functional theory (DFT) has been used to study the structural conformations and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . These studies provide a foundation for understanding the molecular structure of 3-Hydroxy-4-methylbenzaldehyde.

Chemical Reactions Analysis

The chemical reactivity of hydroxybenzaldehydes can be complex. For instance, the methylation of 3,4-dihydroxybenzaldehyde to form vanillin and isovanillin has been studied, showing that the reaction can be influenced by the presence of divalent metal ions . The synthesis of 3,4,5-Trimethoxybenzaldehyde from p-cresol involves bromination, hydrolysis, methoxylations, and methylation steps . These reactions suggest that 3-Hydroxy-4-methylbenzaldehyde could also undergo similar transformations, such as methylation or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzaldehydes can be determined through experimental and computational methods. Gas-liquid chromatography has been used to analyze chlorinated 4-hydroxybenzaldehydes, providing data on retention indices and the effects of substitution on retention behavior . The physicochemical properties of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde were studied using various spectroscopic techniques and thermochemical analyses . These methods could be applied to determine the properties of 3-Hydroxy-4-methylbenzaldehyde, such as its melting point, solubility, and spectroscopic characteristics.

Scientific Research Applications

Nonlinear Optical Applications

  • Application Summary: 3-Hydroxy-4-methylbenzaldehyde is used in the creation of organic co-crystals for third harmonic nonlinear optical applications. These co-crystals have potential uses in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .
  • Methods of Application/Experimental Procedures: The organic co-crystal was grown by a slow evaporation method using ethanol solvent. The structural parameters and crystalline nature of the co-crystal were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies. The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies .
  • Results/Outcomes: The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material. Density functional theory (DFT) computations were used by B3LYP/6-311++G (d,P) as a standard basis set to optimize molecular geometry. The charge transfer properties of the grown co-crystal were analyzed by frontier molecular orbital analysis .

Organic Co-crystal for Nonlinear Optical Applications

  • Application Summary: 3-Hydroxy-4-methylbenzaldehyde is used in the creation of organic co-crystals for third harmonic nonlinear optical applications. These co-crystals have potential uses in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .
  • Methods of Application/Experimental Procedures: The organic co-crystal was grown by a slow evaporation method using ethanol solvent. The structural parameters and crystalline nature of the co-crystal were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies. The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies .
  • Results/Outcomes: The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material. Density functional theory (DFT) computations were used by B3LYP/6-311++G (d,P) as a standard basis set to optimize molecular geometry. The charge transfer properties of the grown co-crystal were analyzed by frontier molecular orbital analysis .

Use in Fragrance and Pharmaceutical Intermediates

  • Application Summary: 3-Hydroxy-4-methylbenzaldehyde can be used as an intermediate in the synthesis of various pharmaceutical compounds and fragrances .
  • Methods of Application/Experimental Procedures: This compound can be used in various organic synthesis reactions, including condensation reactions, to produce a variety of other compounds .
  • Results/Outcomes: The specific outcomes depend on the particular synthesis reaction being performed. In general, this compound can be used to produce a wide range of other compounds with various properties and uses .

Organic Co-crystal for Nonlinear Optical Applications

  • Application Summary: 3-Hydroxy-4-methylbenzaldehyde is used in the creation of organic co-crystals for third harmonic nonlinear optical applications. These co-crystals have potential uses in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .
  • Methods of Application/Experimental Procedures: The organic co-crystal was grown by a slow evaporation method using ethanol solvent. The structural parameters and crystalline nature of the co-crystal were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies. The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies .
  • Results/Outcomes: The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material. Density functional theory (DFT) computations were used by B3LYP/6-311++G (d,P) as a standard basis set to optimize molecular geometry. The charge transfer properties of the grown co-crystal were analyzed by frontier molecular orbital analysis .

Use in Fragrance and Pharmaceutical Intermediates

  • Application Summary: 3-Hydroxy-4-methylbenzaldehyde can be used as an intermediate in the synthesis of various pharmaceutical compounds and fragrances .
  • Methods of Application/Experimental Procedures: This compound can be used in various organic synthesis reactions, including condensation reactions, to produce a variety of other compounds .
  • Results/Outcomes: The specific outcomes depend on the particular synthesis reaction being performed. In general, this compound can be used to produce a wide range of other compounds with various properties and uses .

Safety And Hazards

3-Hydroxy-4-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

3-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVJHJQBQKKPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014227
Record name 3-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methylbenzaldehyde

CAS RN

57295-30-4
Record name 3-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-hydroxy-o-tolualdehyde; 6-hydroxy-m-tolualdehyde; and
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mole) in THF (250 mL) was added borane.dimethylsulfide (32.0 mL of a 10.0M solution, 0.32 mole) dropwise. Upon completion of addition, the reaction was stirred for 18 hrs. It was then quenched dropwise by the slow addition of aqueous 10% HCl (250 mL) and extracted with ethylacetate (3×250 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was taken up in CH2Cl2 (500 mL) and pyridinium dichromate (45.15 g, 0.12 mole) was added. The resulting mixture was stirred for 48 hrs. It was then filtered through Celite and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 30:70) to afford 4.55 g of 3-hydroxy-4-methylbenzaldehyde as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methylbenzaldehyde
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3-Hydroxy-4-methylbenzaldehyde
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3-Hydroxy-4-methylbenzaldehyde
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Reactant of Route 6
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3-Hydroxy-4-methylbenzaldehyde

Citations

For This Compound
71
Citations
C Fuganti, S Serra - J. Chem. Soc., Perkin Trans. 1, 2000 - thevespiary.org
… Yield of 3-hydroxy-4-methylbenzaldehyde [1] was 54.5 g (60%). To a solution of 3-hydroxy-4-methylbenzaldehyde (10.6 g) in 2 N NaOH (60 mL) was added dropwise at 40-45C …
Number of citations: 0 www.thevespiary.org
P Chawley, S Jagadevan - Biochemical Engineering Journal, 2023 - Elsevier
… Similar grid size was employed for docking with 3-hydroxy-4-methylbenzaldehyde with grid spacing of 0.8 Å and grid centre assigned at 27.779, 8.28 and 58.677 as x, y, z dimensions. …
Number of citations: 0 www.sciencedirect.com
T Kametani, K Takahashi, M Ihara… - Journal of the Chemical …, 1976 - pubs.rsc.org
… Condensation of 2- methoxy- A l-pyrroline (3) with 2 - bromo- 5- methoxy-4- methylphenylacetonitrile (6) [prepared from 3-hydroxy-4-methylbenzaldehyde (1 7) in four steps] …
Number of citations: 22 pubs.rsc.org
M Duan, MD Toney - Synthetic communications, 2005 - Taylor & Francis
7‐Hydroxy‐6‐methylphthalide 2 was synthesized with high regioselectivity and moderate yield using a novel one‐pot synthesis that employed 3‐hydroxy‐4‐methylbenzylalcohol 1 and …
Number of citations: 4 www.tandfonline.com
CL Poh, RC Bayly - Journal of Bacteriology, 1980 - Am Soc Microbiol
Study of the reaction sequence by which Pseudomonas alcaligenes (P25X1) and derived mutants degrade m-cresol, 2,5-xylenol, and their catabolites has provided indirect evidence for …
Number of citations: 90 journals.asm.org
RH Schlosberg, PF Szajowski, GD Dupre, JA Danik… - Fuel, 1983 - Elsevier
Thermal chemistry pathways of aryl alkyl ethers have been investigated under coal conversion-like conditions. Anisole is a thermally reactive compound having an oxygen functionality …
Number of citations: 84 www.sciencedirect.com
P Patel¹, G Patel, P Mehta - Asian Journal of Biological and Life …, 2020 - drive.google.com
India ranks among the largest producer of cotton worldwide with high economic value. During the time of cultivation cotton plant normally suffers from the bacterial blight diseases, …
Number of citations: 5 drive.google.com
MPR Romero, RE Brito, JMR Mellado… - LWT, 2018 - Elsevier
The composition of the methanolic and aqueous extracts of teas (White, Black, Red, Green and Mix 3 teas) and infusions (Chamomile, Pennyroyal mint, Rooibos, Sage and Linden) was …
Number of citations: 15 www.sciencedirect.com
T Pativada, MH Kim, JH Lee, SS Hong… - Journal of Medicinal …, 2019 - ACS Publications
… 3-Hydroxy-4-methylbenzaldehyde (5a) was reacted from 3-methoxy-4-methylbenzaldehyde (4a) (400 mg, 2.66 mmol), isolated as a solid (150 mg, 41.4%). 4-Fluoro-3-…
Number of citations: 10 pubs.acs.org
X Gao, CL Tan, CC Yeo, CL Poh - Journal of bacteriology, 2005 - Am Soc Microbiol
The xlnD gene from Pseudomonas alcaligenes NCIMB 9867 (strain P25X) was shown to encode 3-hydroxybenzoate 6-hydroxylase I, the enzyme that catalyzes the NADH-dependent …
Number of citations: 46 journals.asm.org

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